molecular formula C17H19F2N5O3S B10920214 1-(difluoromethyl)-5-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-N-propyl-1H-pyrazole-4-sulfonamide

1-(difluoromethyl)-5-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-N-propyl-1H-pyrazole-4-sulfonamide

Cat. No.: B10920214
M. Wt: 411.4 g/mol
InChI Key: AIEICDSWDYFDIO-UHFFFAOYSA-N
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Description

1-(DIFLUOROMETHYL)-5-METHYL-N~4~-[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)METHYL]-N~4~-PROPYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound that features a pyrazole ring substituted with various functional groups, including a difluoromethyl group, a phenyl-oxadiazole moiety, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(DIFLUOROMETHYL)-5-METHYL-N~4~-[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)METHYL]-N~4~-PROPYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification protocols to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(DIFLUOROMETHYL)-5-METHYL-N~4~-[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)METHYL]-N~4~-PROPYL-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Amines, alcohols, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of 1-(DIFLUOROMETHYL)-5-METHYL-N~4~-[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)METHYL]-N~4~-PROPYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions . The sulfonamide group can further stabilize these interactions through additional hydrogen bonding and electrostatic interactions .

Comparison with Similar Compounds

Similar Compounds

  • 1-(TRIFLUOROMETHYL)-5-METHYL-N~4~-[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)METHYL]-N~4~-PROPYL-1H-PYRAZOLE-4-SULFONAMIDE
  • 1-(CHLOROMETHYL)-5-METHYL-N~4~-[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)METHYL]-N~4~-PROPYL-1H-PYRAZOLE-4-SULFONAMIDE

Uniqueness

The presence of the difluoromethyl group in 1-(DIFLUOROMETHYL)-5-METHYL-N~4~-[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)METHYL]-N~4~-PROPYL-1H-PYRAZOLE-4-SULFONAMIDE imparts unique properties, such as increased metabolic stability and enhanced binding affinity to biological targets . This makes it distinct from its analogs, which may not exhibit the same level of potency or selectivity.

Properties

Molecular Formula

C17H19F2N5O3S

Molecular Weight

411.4 g/mol

IUPAC Name

1-(difluoromethyl)-5-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-N-propylpyrazole-4-sulfonamide

InChI

InChI=1S/C17H19F2N5O3S/c1-3-9-23(28(25,26)14-10-20-24(12(14)2)17(18)19)11-15-21-22-16(27-15)13-7-5-4-6-8-13/h4-8,10,17H,3,9,11H2,1-2H3

InChI Key

AIEICDSWDYFDIO-UHFFFAOYSA-N

Canonical SMILES

CCCN(CC1=NN=C(O1)C2=CC=CC=C2)S(=O)(=O)C3=C(N(N=C3)C(F)F)C

Origin of Product

United States

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